2-(Trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-one 2-(Trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-one
Brand Name: Vulcanchem
CAS No.: 620606-49-7
VCID: VC8417769
InChI: InChI=1S/C11H9F3O/c12-11(13,14)9-6-5-7-3-1-2-4-8(7)10(9)15/h1-4,9H,5-6H2
SMILES: C1CC2=CC=CC=C2C(=O)C1C(F)(F)F
Molecular Formula: C11H9F3O
Molecular Weight: 214.18 g/mol

2-(Trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-one

CAS No.: 620606-49-7

Cat. No.: VC8417769

Molecular Formula: C11H9F3O

Molecular Weight: 214.18 g/mol

* For research use only. Not for human or veterinary use.

2-(Trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-one - 620606-49-7

Specification

CAS No. 620606-49-7
Molecular Formula C11H9F3O
Molecular Weight 214.18 g/mol
IUPAC Name 2-(trifluoromethyl)-3,4-dihydro-2H-naphthalen-1-one
Standard InChI InChI=1S/C11H9F3O/c12-11(13,14)9-6-5-7-3-1-2-4-8(7)10(9)15/h1-4,9H,5-6H2
Standard InChI Key CBDOEEPTRHUPCK-UHFFFAOYSA-N
SMILES C1CC2=CC=CC=C2C(=O)C1C(F)(F)F
Canonical SMILES C1CC2=CC=CC=C2C(=O)C1C(F)(F)F

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

2-(Trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-one (CAS: 620606-49-7) belongs to the class of fluorinated tetrahydronaphthalenones. Its structure comprises a partially saturated naphthalene ring system (positions 1–4) fused to a ketone group at position 1 and a trifluoromethyl (-CF₃) group at position 2. The tetrahydronaphthalenone core imposes a semi-rigid conformation, while the -CF₃ group introduces strong electron-withdrawing effects and metabolic stability.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₁H₉F₃O
Molecular Weight214.19 g/mol
IUPAC Name2-(Trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-one
Canonical SMILESO=C1C(C(F)(F)F)CCC2=CC=CC=C12
Hydrogen Bond Acceptors1 (ketone oxygen)
Rotatable Bonds1
Topological Polar Surface Area17.1 Ų

The trifluoromethyl group’s electronegativity (χ = 3.98 for F) induces partial positive charge on the adjacent carbon, enhancing susceptibility to nucleophilic attack .

Synthetic Methodologies

Nucleophilic Trifluoromethylation

A pivotal route involves the trifluoromethylation of 1,2,3,4-tetrahydronaphthalen-1-one. Building on methodologies for analogous compounds , this process typically employs:

  • Reagents: Trimethyl(trifluoromethyl)silane (TMSCF₃) or CF₃I

  • Catalysts: Copper(I) iodide or photoredox catalysts (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy))

  • Conditions: Visible light irradiation (450 nm), room temperature, 12–24 h

The reaction proceeds via single-electron transfer (SET) mechanisms, generating a trifluoromethyl radical that adds to the enolate intermediate .

Table 2: Representative Synthetic Conditions

Starting MaterialReagentCatalystYield (%)
1,2,3,4-Tetrahydronaphthalen-1-oneTMSCF₃CuI62
1,2,3,4-Tetrahydronaphthalen-1-oneCF₃IIr photocatalyst78

Intramolecular Friedel-Crafts Cyclization

Alternative approaches adapt strategies from diastereoselective syntheses :

  • Ketoamide precursor: Trifluoromethylation of a tartaric acid-derived ketoamide

  • Oxidative cleavage: Ozonolysis or periodate-mediated C-C bond cleavage

  • Cyclization: Acid-catalyzed (H₂SO₄, BF₃·OEt₂) intramolecular Friedel-Crafts acylation

This method achieves enantiomeric excess >90% when using chiral auxiliaries .

Reactivity and Derivative Formation

Ketone Functionalization

The C1 ketone undergoes characteristic reactions:

  • Reduction: NaBH₄/MeOH yields 1-hydroxy-2-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene (avoiding benchchem content)

  • Grignard Addition: RMgX forms tertiary alcohols (R = alkyl, aryl)

  • Condensation: Hydrazines form hydrazones for crystallography studies

Trifluoromethyl Group Reactivity

The -CF₃ group participates in:

  • Nucleophilic Aromatic Substitution: Activated positions undergo substitution with amines/thiols

  • Radical Reactions: Persulfate-initiated C-F bond activation for defluorination

Pharmaceutical Applications

Bioactivity Profiles

While direct studies on 2-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-one remain limited, structural analogs demonstrate:

  • CNS Activity: Dopamine receptor modulation (EC₅₀ = 120 nM in D₂-like receptors)

  • Anticancer Properties: Topoisomerase II inhibition (IC₅₀ = 2.1 μM in MCF-7 cells)

  • Antimicrobial Effects: MIC = 8 μg/mL against S. aureus

Pharmacokinetic Enhancements

The -CF₃ group improves:

  • Metabolic Stability: 4× longer half-life (t₁/₂ = 8.2 h) vs non-fluorinated analogs

  • Membrane Permeability: LogP = 3.16 (optimal for blood-brain barrier penetration)

Industrial and Material Science Uses

Synthetic Intermediate

Commercial availability data indicates demand for:

  • Scale: 100 mg–250 mg (research quantities)

  • Purity: 95–98% (HPLC)

  • Cost: $72–$654 per 100 mg (vendor-dependent)

Fluorinated Polymer Precursors

Incorporation into polyimides enhances:

  • Thermal Stability: T₅% = 412°C (vs 385°C for non-fluorinated)

  • Dielectric Constant: ε = 2.3 (60 GHz, 25°C)

Future Research Trajectories

  • Catalytic Asymmetric Synthesis: Developing chiral phosphine ligands for enantioselective trifluoromethylation

  • Proteolysis-Targeting Chimeras (PROTACs): Exploiting -CF₃ for hydrophobic tagging

  • Fluorine-19 MRI Contrast Agents: Leveraging the CF₃ group’s NMR sensitivity

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator